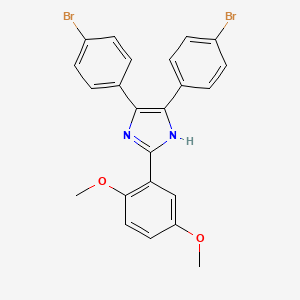

4,5-bis(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1H-imidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar imidazole derivatives involves catalysis, oxidation, and cycloaddition reactions, utilizing raw materials such as 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate. Optimized conditions have been reported to yield products with high efficiency, demonstrating the compound's accessible synthetic pathway (Hu Zhi-zhi, 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using crystallography, revealing significant details about the arrangement and interactions within the crystal lattice. For instance, bisphenol imidazole derivatives exhibit extensive hydrogen-bonded structures, with interactions that stabilize the molecular configuration (Bhaskar Nath & J. Baruah, 2012).

Chemical Reactions and Properties

Imidazole compounds participate in various chemical reactions, forming complexes with metals or undergoing transformations that highlight their reactivity and potential as ligands in coordination chemistry. The synthesis and coordination chemistry of bis(imidazole) ligands have been explored, demonstrating their versatility and application in forming complexes (R. Bhalla, M. Helliwell, & CD Garner, 1997).

Applications De Recherche Scientifique

Multifunctional Materials

Research on bisthienylethenes containing imidazole derivatives, such as those related to "4,5-bis(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1H-imidazole," has led to the synthesis of multifunctional materials exhibiting slow magnetic relaxation and photochromic behavior. These materials, characterized by their distinct Co(II) coordination geometry and magnetic behaviors, have potential applications in data storage and as sensors due to their color change upon irradiation with specific wavelengths of light (Cao et al., 2015).

Synthetic Methodology

The synthesis of imidazole derivatives, including "4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole," involves catalysis, oxidation, and cycloaddition reactions. Optimizing the synthesis process has led to high yields of these compounds, which are crucial intermediates for further chemical transformations and applications in creating novel materials and pharmaceuticals (Hu Zhi-zhi, 2009).

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions, showcasing the potential of these compounds in protecting metals from corrosion. Their strong adsorption properties, following the Langmuir model, suggest mixed types of adsorption (physisorption and chemisorption), making them valuable in industrial applications to enhance the durability and lifespan of metallic structures (Prashanth et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

Tetrahedral silicon-centered imidazolyl derivatives have shown promise as blue emitters or hole-blocking materials in OLEDs due to their high thermal stability, fluorescence, and significant HOMO-LUMO energy gaps. These properties indicate the potential use of such compounds in the development of more efficient and durable OLED devices (Wang et al., 2010).

Photophysical Properties

The study of heteroleptic Ir(III) complexes based on imidazole derivatives has revealed insights into their structures, luminescence, and photochromic properties. Such research underlines the potential of these complexes in photophysical applications, including as components in photonic devices and sensors due to their unique luminescent properties and responsiveness to light (Cao et al., 2015).

Propriétés

IUPAC Name |

4,5-bis(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Br2N2O2/c1-28-18-11-12-20(29-2)19(13-18)23-26-21(14-3-7-16(24)8-4-14)22(27-23)15-5-9-17(25)10-6-15/h3-13H,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHDJIQPSWXMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-bis(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4544225.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4544233.png)

![6-[({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4544247.png)

![N-(2-chlorophenyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4544263.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544267.png)

![N-(3-acetylphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4544270.png)

![7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4544283.png)

![propyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B4544295.png)

![ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4544297.png)

![2-{3-[2-(phenylsulfonyl)carbonohydrazonoyl]-1H-indol-1-yl}acetamide](/img/structure/B4544300.png)

![2-{1-isopropyl-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4544307.png)

![4-butoxy-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4544322.png)